molecular formula C17H13BrN2O3 B10991102 N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B10991102
M. Wt: 373.2 g/mol
InChI Key: XVHBXIOJYJYMHD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that features a benzodioxole ring and a brominated indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Coupling Reaction: The benzodioxole intermediate is coupled with the brominated indole through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and indole moieties can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(1H-indol-1-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    N-(1,3-benzodioxol-5-yl)-2-(5-chloro-1H-indol-1-yl)acetamide: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide is unique due to the presence of both the benzodioxole and brominated indole moieties. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-bromoindol-1-yl)acetamide

InChI

InChI=1S/C17H13BrN2O3/c18-12-1-3-14-11(7-12)5-6-20(14)9-17(21)19-13-2-4-15-16(8-13)23-10-22-15/h1-8H,9-10H2,(H,19,21)

InChI Key

XVHBXIOJYJYMHD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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